3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
This compound is a pyrimidopurine-dione derivative characterized by a bicyclic heteroaromatic core fused with pyrimidine and purine moieties. Key structural features include:
- A 4-fluorophenylmethyl group at position 3, contributing electron-withdrawing effects and moderate lipophilicity.
- A 4-methoxyphenyl substituent at position 9, enhancing solubility via the methoxy group’s polar nature.
- A methyl group at position 1, which reduces metabolic susceptibility compared to bulkier alkyl chains.
Its molecular formula is C23H22FN5O3 (MW: 435.46 g/mol), with a logP of 4.12, indicating high lipophilicity suitable for blood-brain barrier penetration . The compound’s polar surface area (52.33 Ų) and logSw (-4.30) suggest moderate aqueous solubility, typical for purine-derived therapeutics .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-4-6-16(24)7-5-15)28-13-3-12-27(22(28)25-20)17-8-10-18(32-2)11-9-17/h4-11H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQAULGWYFUTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCCN(C4=N2)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones, followed by the reduction of the obtained azomethines with sodium borohydride (NaBH4) . This method yields secondary propanarylamines, which are then cyclized to form the desired pyrimidopurine structure.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: The compound’s chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity . Additionally, its neuroprotective effects may be mediated through the inhibition of inflammatory pathways and the reduction of oxidative stress .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
3-[(4-Fluorophenyl)methyl]-9-(3-Methoxyphenyl)-1-Methyl Analogue (Compound D389-0166)
- Differs in the methoxy group position (3-methoxyphenyl vs. 4-methoxyphenyl). The para-substitution in the target compound likely improves π-π stacking with aromatic residues in biological targets, enhancing binding affinity .
- Molecular Weight : Identical (435.46 g/mol), but steric effects from the meta-methoxy group may reduce conformational flexibility .
9-(4-Ethoxyphenyl)-1-Methyl-3-(4-Methylbenzyl) Analogue (RN: 846065-66-5)
Core Heterocycle Modifications
- Pyrido[1,2-e]Purine-2,4-Dione Derivatives (e.g., Compound 19a in ):
- Feature a pyrido-purine core instead of pyrimidopurine. This alters ring strain and hydrogen-bonding capacity, affecting kinase inhibition profiles .
- Fluorescence Properties : The target compound lacks reported fluorescence, whereas pyrido-purine derivatives exhibit λem ~515 nm, making them suitable for cellular imaging .
Physicochemical Properties
Key Trends :
- 4-Methoxy vs. 4-Ethoxy : Ethoxy increases lipophilicity but reduces solubility.
- Fluorine vs. Methyl : Fluorine’s electronegativity enhances metabolic stability compared to methyl .
Biological Activity
The compound 3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine core with various substituents that may influence its biological activity. The presence of a 4-fluorophenyl and 4-methoxyphenyl group is particularly noteworthy as these moieties can enhance the compound's lipophilicity and receptor binding affinity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines.
- Anticonvulsant Properties : Similar compounds have shown effectiveness in seizure models.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes.
Anticancer Activity
Recent investigations into the anticancer properties of related pyrimidine derivatives have shown promising results. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by findings where similar compounds demonstrated significant cytotoxic effects on breast cancer cell lines (EC50 values ranging from 0.3 nM to 5 nM) .
| Cell Line | EC50 (nM) | Mechanism of Action |
|---|---|---|
| MX-1 (BRCA1 mutant) | 0.3 | PARP inhibition and apoptosis |
| Capan-1 (BRCA2 mutant) | 5 | PARP inhibition and apoptosis |
Anticonvulsant Properties
The anticonvulsant activity of related pyrimidine compounds has been evaluated using pentylenetetrazole (PTZ) models. Compounds within this class showed varying degrees of protective effects against induced seizures.
- Seizure Latency : Compounds similar to the one exhibited increased seizure latency times in animal models.
| Compound | Dose (mg/kg) | Protective Index |
|---|---|---|
| Compound A | 100 | 25.6 |
| Compound B | 50 | 31.6 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding poly(ADP-ribose) polymerase (PARP) enzymes which are crucial in DNA repair mechanisms.
- Inhibition Potency : Related compounds have shown IC50 values in the nanomolar range for PARP inhibition .
Case Studies
Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:
- Breast Cancer Treatment : A study involving BRCA1/2 mutation carriers demonstrated that treatment with a similar compound led to significant tumor reduction when combined with standard chemotherapy.
- Seizure Management : Clinical trials assessing the anticonvulsant properties of related compounds indicated improved outcomes for patients with refractory epilepsy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
